molecular formula C19H15FN2O B4429661 3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4429661
M. Wt: 306.3 g/mol
InChI Key: MMRYKQYJCSVKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties

Properties

IUPAC Name

9-(4-fluorophenyl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O/c20-14-7-5-12(6-8-14)13-9-18-15(19(23)10-13)11-21-16-3-1-2-4-17(16)22-18/h1-8,11,13,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRYKQYJCSVKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-component reactions. One common method involves the reaction of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and an aromatic aldehyde in the presence of a catalyst such as propylphosphonic anhydride (T3P®) . The reaction conditions are optimized to achieve reasonable to good yields.

Industrial Production Methods

Industrial production methods for this compound may involve scalable and efficient synthetic routes. For example, the use of isocyanide reagents in the synthesis of benzodiazepine analogues has been reported to be effective and scalable . These methods aim to reduce the number of synthetic steps and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., T3P®) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives of the compound.

Scientific Research Applications

3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the benzodiazepine binding site on the gamma-aminobutyric acid (GABA) receptor . This binding enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its fluorophenyl group may influence its binding affinity and efficacy at the GABA receptor, potentially leading to different therapeutic effects.

Biological Activity

3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine class. Its unique structure includes a tetrahydro configuration and a fluorophenyl group, which significantly influences its biological activity. This article reviews the compound's biological activity, synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a dibenzo[b,e][1,4]diazepine core with a fluorine substituent that enhances its lipophilicity and biological interactions. The presence of the fluorine atom is critical in modulating its pharmacological properties.

Property Description
Molecular Formula C19H18FN3O
Molecular Weight 321.36 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods often involve multi-step processes including condensation reactions and cyclization.

Common Synthetic Routes:

  • Condensation of o-phenylenediamine with diketones: This method typically involves the use of catalysts such as propylphosphonic anhydride (T3P).
  • Continuous flow synthesis: This technique allows for precise control over reaction conditions, enhancing yield and purity.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. The following pharmacological effects have been observed:

  • Anxiolytic Effects: The compound interacts with gamma-aminobutyric acid (GABA) receptors to modulate neurotransmitter activity.
  • Anticonvulsant Properties: Similar compounds have shown efficacy in reducing seizure activity in animal models.
  • Antitumor Activity: Preliminary studies suggest potential applications in cancer therapy due to their ability to inhibit cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related dibenzo[b,e][1,4]diazepines:

  • Study on Antitumor Activity:
    • A study demonstrated that derivatives of dibenzo[b,e][1,4]diazepines exhibited significant cytotoxicity against various cancer cell lines.
    • The mechanism involved apoptosis induction through mitochondrial pathways.
  • Evaluation of Anxiolytic Effects:
    • Research indicated that certain analogs displayed anxiolytic effects comparable to established benzodiazepines.
    • Behavioral assays in rodents confirmed reduced anxiety-like behaviors following administration.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacodynamics and pharmacokinetics. Key studies include:

  • GABA Receptor Binding: The compound's affinity for GABA receptors has been quantified using radiolabeled ligand binding assays.
  • Metabolic Stability Assessment: In vitro studies have evaluated the compound's stability in liver microsomes to predict its metabolic profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-fluorophenyl)-dibenzo[1,4]diazepin-1-one derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the dibenzo[1,4]diazepine core via cyclization of an appropriately substituted precursor (e.g., using a diamine and ketone under acidic conditions) .

  • Step 2 : Introduction of the 4-fluorophenyl group via Friedel-Crafts alkylation or nucleophilic substitution, depending on the substituent’s reactivity .

  • Optimization : Reaction efficiency can be improved by adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (room temp. vs. reflux), and catalysts (e.g., Lewis acids like AlCl₃). Purity is often enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

    • Key Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1H₂SO₄, EtOH, 80°C6592%
24-Fluorobenzaldehyde, AlCl₃, DCM7895%

Q. What pharmacological mechanisms are hypothesized for dibenzo[1,4]diazepinone derivatives?

  • Methodological Answer : These compounds often target neurotransmitter receptors (e.g., GABAₐ or serotonin receptors) due to structural similarity to benzodiazepines.

  • In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]-diazepam) quantify receptor affinity .
  • Functional assays : Electrophysiology (patch-clamp) evaluates modulation of ion channel activity in neuronal cells .
    • Note : Structural variations (e.g., fluorophenyl vs. methoxyphenyl substituents) significantly alter selectivity between receptor subtypes .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirms regiochemistry and fluorophenyl integration .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., chair vs. boat conformation of the diazepine ring) .
  • HPLC-MS : Quantifies purity (>95% required for pharmacological studies) and detects byproducts (e.g., oxidation derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced CNS activity?

  • Methodological Answer :

  • Modification Sites :

Diazepine ring : Substituents at C3 (e.g., electron-withdrawing groups like -F) increase metabolic stability .

Aromatic rings : Fluorine position (para vs. meta) affects receptor binding kinetics .

  • Screening workflow :
  • Step 1 : Synthesize analogs via parallel combinatorial chemistry.
  • Step 2 : Test in silico (docking to GABAₐ receptor models) followed by in vivo behavioral assays (e.g., elevated plus maze for anxiolytic activity) .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Experimental variables : Differences in cell lines (HEK293 vs. primary neurons) or assay conditions (e.g., Mg²⁺ concentration in binding buffers) .
  • Data normalization : Use internal controls (e.g., reference agonists like diazepam) to standardize activity metrics .
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity and identify confounding factors .

Q. What methodologies assess the environmental fate of fluorinated dibenzo-diazepinones?

  • Methodological Answer :

  • Degradation studies : Expose the compound to UV light or microbial consortia (e.g., soil microcosms) and monitor breakdown products via LC-QTOF-MS .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC₅₀) and bioaccumulation potential in fish models (log P calculated via XLogP3) .

Q. Can computational modeling predict metabolic pathways and toxicity?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites prone to oxidation (e.g., the diazepine nitrogen) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.